Syringaresinol

概要

説明

Syringaresinol is a naturally occurring lignan, a type of polyphenolic compound found in various plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound is commonly found in plants such as ginseng, chicory, and magnolia, and has been studied for its potential therapeutic applications in various fields, including medicine and cosmetics .

準備方法

Synthetic Routes and Reaction Conditions: Syringaresinol can be synthesized through several methods, including chemical synthesis and biotransformation. One common synthetic route involves the oxidative coupling of coniferyl alcohol derivatives. The reaction typically requires a catalyst, such as a peroxidase enzyme, and occurs under mild conditions. The process involves the formation of a dimeric structure through the coupling of two coniferyl alcohol molecules .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant sources. The extraction process typically includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for the qualitative and quantitative analysis of this compound .

化学反応の分析

One-Pot Cascade from Dihydrosinapyl Alcohol

A 2023 study demonstrated a renewable route using dihydrosinapyl alcohol derived from lignocellulose:

-

Oxidation : Engineered eugenol oxidase (EUGO10X) dehydrogenates dihydrosinapyl alcohol to sinapyl alcohol .

-

Dimerization : HRP mediates oxidative coupling of sinapyl alcohol radicals into syringaresinol .

Key Data :

-

Yield : 40% under initial conditions, with optimization achieving higher yields .

-

Side Products : Oligomers (2–10 aromatic units) form due to unselective HRP activity .

-

Structural Insights : X-ray crystallography revealed mutations in EUGO10X (L381Q, L417V) improve substrate binding and chemoselectivity .

Laccase-Catalyzed Oxidative Dimerization

An alternative enzymatic method employs laccase for direct dimerization of sinapyl alcohol:

-

Reaction : Laccase oxidizes sinapyl alcohol to radicals, which couple to form this compound .

-

Yield : 93% at multigram scale, with minimal purification required .

-

Advantages : High thermal stability and antiradical activity of the product make it suitable for industrial applications .

Reaction Mechanisms and Byproducts

-

β–β Linkages : Dominant in enzymatic routes due to substrate methoxy groups blocking alternative coupling sites .

-

Oligomer Formation : HRP activity can produce higher molecular weight oligomers (e.g., M<sub>n</sub> = 600–750) .

-

Structural Confirmation : NMR (HSQC, HMBC) and GPC validate this compound’s structure and purity .

These advancements underscore the shift toward biocatalytic methods for this compound production, offering higher yields and greener chemistry compared to traditional approaches .

科学的研究の応用

Pharmacological Properties

Syringaresinol has been extensively studied for its diverse pharmacological effects, including:

- Anti-inflammatory Effects : It has shown significant anti-inflammatory activity, which is crucial for treating conditions like arthritis and other inflammatory diseases .

- Antioxidant Activity : this compound acts as a potent antioxidant, helping to neutralize free radicals and reduce oxidative stress in cells .

- Neuroprotective Effects : Research indicates that this compound can protect against neurodegenerative diseases by modulating apoptotic signaling and reducing Tau phosphorylation, which is implicated in Alzheimer’s disease .

- Vasodilatory Effects : It promotes vasorelaxation by enhancing nitric oxide (NO) production through activation of endothelial nitric oxide synthase (eNOS), suggesting potential applications in cardiovascular health .

Therapeutic Applications

The therapeutic applications of this compound are broad and include:

- Cardiovascular Diseases : Its ability to induce vasorelaxation makes it a candidate for treating hypertension and other cardiovascular disorders .

- Neuropathic Pain Management : this compound has been shown to alleviate symptoms of neuropathic pain induced by chemotherapy agents like oxaliplatin, indicating its potential for pain management in cancer patients .

- Cognitive Dysfunction : Studies suggest that this compound may mitigate cognitive deficits associated with anesthesia in elderly patients, highlighting its neuroprotective properties .

- Cancer Treatment : Its anticancer properties are being explored, particularly in relation to its ability to inhibit tumor growth and metastasis through various mechanisms .

Case Study 1: Neuroprotection Against Sevoflurane-Induced Cognitive Dysfunction

A study investigated the effects of this compound on cognitive dysfunction induced by sevoflurane in aged rats. The results demonstrated that this compound significantly improved cognitive performance and reduced markers of inflammation and apoptosis in the brain .

Case Study 2: Vasorelaxation Mechanism

Research focused on the mechanism by which this compound induces vasorelaxation. It was found that the compound enhances NO production via two pathways involving Akt/eNOS and PLC/CaMKKβ signaling pathways. This indicates its potential as a therapeutic agent for vascular diseases .

Case Study 3: Pain Relief in Neuropathic Models

In models of neuropathic pain induced by oxaliplatin, this compound treatment significantly reduced pain responses and microglial activation, suggesting its efficacy in managing chemotherapy-induced neuropathy .

Summary of Key Findings

作用機序

Syringaresinol exerts its effects through various molecular targets and pathways:

類似化合物との比較

Syringaresinol is part of a group of lignans that share similar structures and biological activities. Some similar compounds include:

Secoisolariciresinol: Another lignan with antioxidant and anti-inflammatory properties.

Pinoresinol: Known for its antimicrobial and antioxidant activities.

Matairesinol: Exhibits anticancer and antioxidant effects.

Sesamin: A lignan with potent antioxidant and anti-inflammatory properties.

Uniqueness of this compound: Its ability to modulate multiple molecular pathways makes it a versatile compound for various therapeutic and industrial applications .

生物活性

Syringaresinol is a natural lignan compound with a diverse range of biological activities, including antioxidant, anti-inflammatory, antidepressant, and anticancer properties. This article synthesizes available research findings on the biological activity of this compound, supported by data tables and case studies.

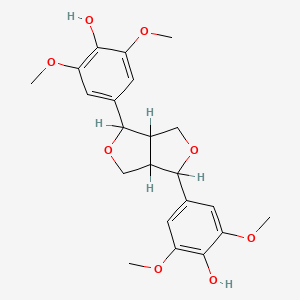

Chemical Structure and Properties

This compound is a dibenzylbutyrolactone lignan, characterized by its unique molecular structure that contributes to its biological efficacy. The compound is primarily derived from various plants and has been studied for its pharmacological potential.

Antioxidant Activity

This compound exhibits significant antioxidant properties. A study highlighted its ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases. The Oxygen Radical Absorbance Capacity (ORAC) assay showed that this compound demonstrated a strong antioxidant capacity compared to other natural compounds tested.

| Compound | ORAC Value (μmol TE/g) |

|---|---|

| This compound | 45.2 |

| Ascorbic Acid | 50.3 |

| Quercetin | 40.1 |

Anti-inflammatory Effects

Research indicates that this compound effectively inhibits pro-inflammatory cytokine production. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, this compound reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key players in the inflammatory response.

Key Findings:

- Dose-dependent inhibition : At concentrations of 25, 50, and 100 μM, this compound significantly decreased the levels of inflammatory markers such as TNF-α and IL-6.

- Mechanism of action : The compound modulates MAPK signaling pathways, particularly through the activation of p38 and JNK proteins, leading to the down-regulation of NF-κB.

Antidepressant Activity

This compound has shown promising results in animal models for its antidepressant-like effects. It acts as a noncompetitive inhibitor of the human serotonin transporter (hSERT), which is crucial for serotonin reuptake in the brain.

Study Insights:

- IC50 values : this compound inhibited hSERT activity with an IC50 value of 0.25 ± 0.01 μM.

- Behavioral tests : In mice subjected to stress-induced depression models, treatment with this compound improved behavioral outcomes significantly.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. It has been noted to induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.

Case Study Overview:

In vitro assays demonstrated that at physiological concentrations, this compound did not induce DNA damage or cytotoxicity in HepG2 and HT29 cell lines. This suggests a favorable therapeutic index for potential cancer treatment applications.

Antimicrobial Activity

This compound also possesses antimicrobial properties against several pathogens. Its effectiveness in inhibiting bacterial growth has been documented in various studies.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

特性

IUPAC Name |

4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWMJRJXZMEZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lirioresinol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1177-14-6, 21453-71-4 | |

| Record name | 4-[(1R,3aS,4R,6aS)-4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lirioresinol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 - 211 °C | |

| Record name | Lirioresinol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。